![molecular formula C11H9N3O3 B14627199 2-Nitro-4-[(pyridin-2-yl)oxy]aniline CAS No. 55564-12-0](/img/structure/B14627199.png)
2-Nitro-4-[(pyridin-2-yl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4-[(pyridin-2-yl)oxy]aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) and a pyridin-2-yloxy group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[(pyridin-2-yl)oxy]aniline typically involves the nitration of 4-[(pyridin-2-yl)oxy]aniline. This can be achieved through the reaction of 4-[(pyridin-2-yl)oxy]aniline with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is usually carried out at a controlled temperature to ensure the selective nitration of the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-4-[(pyridin-2-yl)oxy]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the pyridin-2-yloxy group can be replaced by other functional groups.
Oxidation: The aniline ring can be oxidized to form quinonoid structures under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-Amino-4-[(pyridin-2-yl)oxy]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinonoid derivatives.
Aplicaciones Científicas De Investigación
2-Nitro-4-[(pyridin-2-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Nitro-4-[(pyridin-2-yl)oxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of biological pathways. The pyridin-2-yloxy group may enhance the compound’s binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroaniline: Lacks the pyridin-2-yloxy group, making it less versatile in terms of chemical reactivity.
4-Nitroaniline: Similar structure but with the nitro group in a different position, affecting its chemical properties and reactivity.
2-Amino-4-[(pyridin-2-yl)oxy]aniline: The reduced form of 2-Nitro-4-[(pyridin-2-yl)oxy]aniline, with different biological activities.
Uniqueness
This compound is unique due to the presence of both the nitro and pyridin-2-yloxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
55564-12-0 |
|---|---|
Fórmula molecular |
C11H9N3O3 |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
2-nitro-4-pyridin-2-yloxyaniline |
InChI |
InChI=1S/C11H9N3O3/c12-9-5-4-8(7-10(9)14(15)16)17-11-3-1-2-6-13-11/h1-7H,12H2 |
Clave InChI |
WTCLTOSEOISAPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)OC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


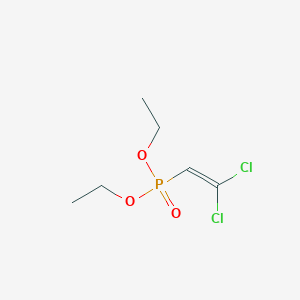
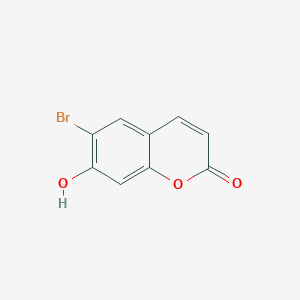
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid](/img/structure/B14627128.png)
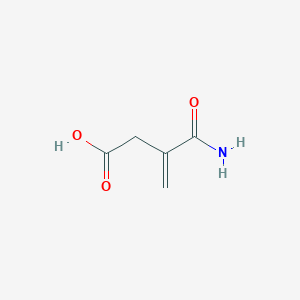

![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
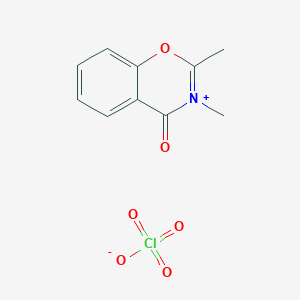
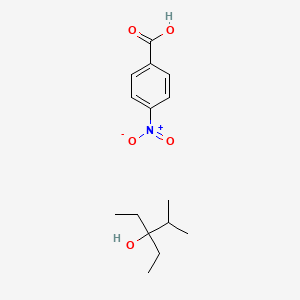
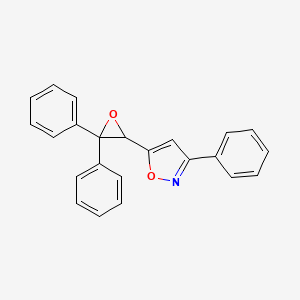
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
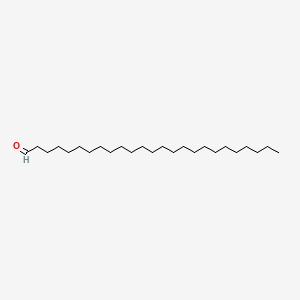
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
